molecular formula C21H16ClF3N4O2S2 B10913014 N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]

N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]

Cat. No.: B10913014
M. Wt: 513.0 g/mol
InChI Key: JHMHCOBRFUICKN-UHFFFAOYSA-N
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Description

N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and pyridinylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] typically involves multiple steps. One common route includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyridin-2-ylthioacetamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] is unique due to its combination of chloro, trifluoromethyl, and pyridinylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H16ClF3N4O2S2

Molecular Weight

513.0 g/mol

IUPAC Name

N-[2-chloro-3-[(2-pyridin-2-ylsulfanylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C21H16ClF3N4O2S2/c22-20-14(28-16(30)11-32-18-5-1-3-7-26-18)9-13(21(23,24)25)10-15(20)29-17(31)12-33-19-6-2-4-8-27-19/h1-10H,11-12H2,(H,28,30)(H,29,31)

InChI Key

JHMHCOBRFUICKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2Cl)NC(=O)CSC3=CC=CC=N3)C(F)(F)F

Origin of Product

United States

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